methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans
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Overview
Description
Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans is a synthetic organic compound that features a triazole ring, a cyclohexyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans typically involves a multi-step process. One common method starts with the preparation of the cyclohexyl derivative, followed by the formation of the triazole ring through a cycloaddition reaction. The final step involves esterification to introduce the methyl carboxylate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated systems can enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
Scientific Research Applications
Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The hydroxyl and ester groups may also play roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and cyclohexyl-containing molecules. Examples are:
- 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid
- Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, cis
Uniqueness
What sets methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans apart is its specific trans configuration, which can influence its chemical reactivity and biological activity. This unique spatial arrangement can result in different interactions with molecular targets compared to its cis isomer or other similar compounds.
Properties
IUPAC Name |
methyl 1-[(1R,2R)-2-hydroxycyclohexyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-16-10(15)7-6-13(12-11-7)8-4-2-3-5-9(8)14/h6,8-9,14H,2-5H2,1H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGODSZVUMNXWHB-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CN(N=N1)[C@@H]2CCCC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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